

Application Notes: The Use of DIPSO in Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-
Cat. No.:	B1221597

[Get Quote](#)

Introduction

3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) is a zwitterionic biological buffer that is increasingly recognized for its utility in a variety of biochemical and biological research applications. Its properties make it a suitable choice for maintaining a stable pH environment in enzyme kinetics assays, which are crucial for elucidating enzyme mechanisms and for the development of novel therapeutics.

Physicochemical Properties of DIPSO

DIPSO is a white crystalline powder with a useful pH buffering range of 7.0 to 8.2.^[1] This range is physiologically relevant and aligns with the optimal pH for many enzymatic reactions. As a zwitterionic buffer, it possesses both a positive and a negative charge, which contributes to its high polarity and water solubility. A key advantage of DIPSO is that its solubility is not significantly affected by changes in temperature.^[2] Furthermore, it is nearly insoluble in organic solvents, which can be beneficial in assays where organic solvents might interfere with the reaction.^[2]

Advantages of DIPSO in Enzyme Kinetics Assays

The use of DIPSO as a buffer in enzyme kinetics assays offers several advantages:

- pH Stability: DIPSO provides stable pH control within its buffering range, which is critical for maintaining the native conformation and activity of enzymes.[\[1\]](#)
- Minimal Interaction with Biomolecules: As a zwitterionic buffer, DIPSO is less likely to interact with enzyme active sites or other components of the assay, such as metal ions, compared to some other common buffers.
- Suitability for Various Assay Formats: DIPSO can be employed in a range of enzyme assay formats, including spectrophotometric and fluorometric assays.

Below is a table summarizing the key physicochemical properties of DIPSO relevant to its application in enzyme kinetics assays.

Property	Value	Reference
Chemical Name	3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid	[3]
CAS Number	68399-80-4	[3]
Molecular Formula	C7H17NO6S	[3]
Molecular Weight	243.28 g/mol	[3]
Appearance	White crystalline powder	[2]
Useful pH Range	7.0 - 8.2	[1]
pKa (25 °C)	7.6	
Solubility in Water	Soluble	
Solubility in Organic Solvents	Almost insoluble	[2]

Protocols: Alkaline Phosphatase Activity Assay Using DIPSO Buffer

This protocol describes a colorimetric assay for determining the activity of alkaline phosphatase (ALP) using p-nitrophenyl phosphate (pNPP) as a substrate and DIPSO as the buffering agent.

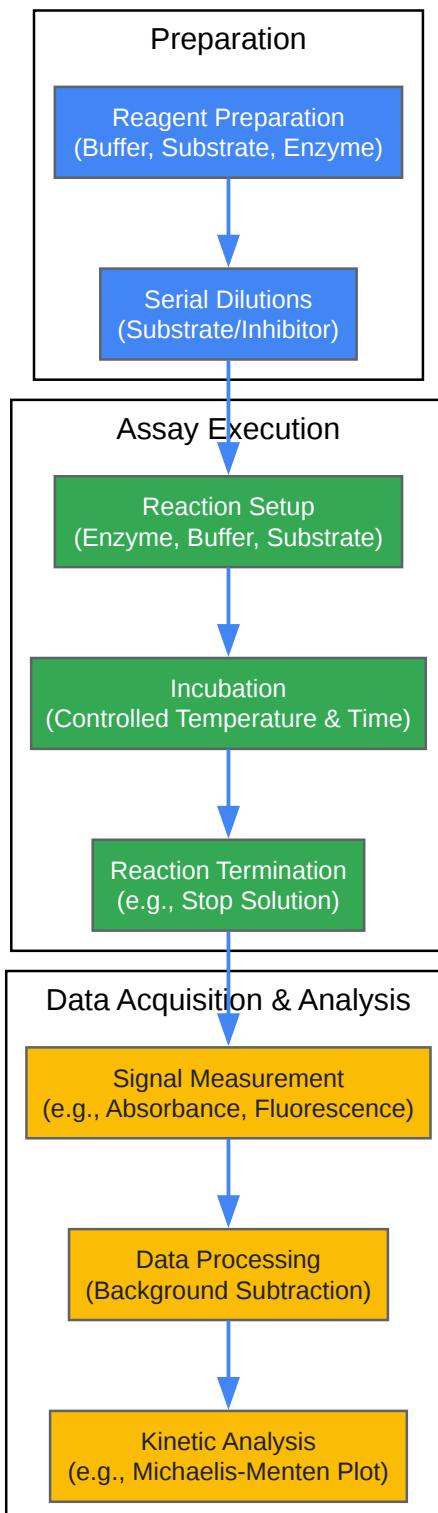
The principle of the assay is the enzymatic hydrolysis of pNPP to p-nitrophenol (pNP), which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[1][4][5]

Materials and Reagents

- DIPSO buffer (1 M stock solution, pH 7.6)
- Magnesium chloride (MgCl₂) (1 M stock solution)
- p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM)
- Alkaline phosphatase (enzyme) solution of unknown concentration
- Sodium hydroxide (NaOH) (3 M) as a stop solution[6]
- Purified water
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
- Incubator set to 37°C

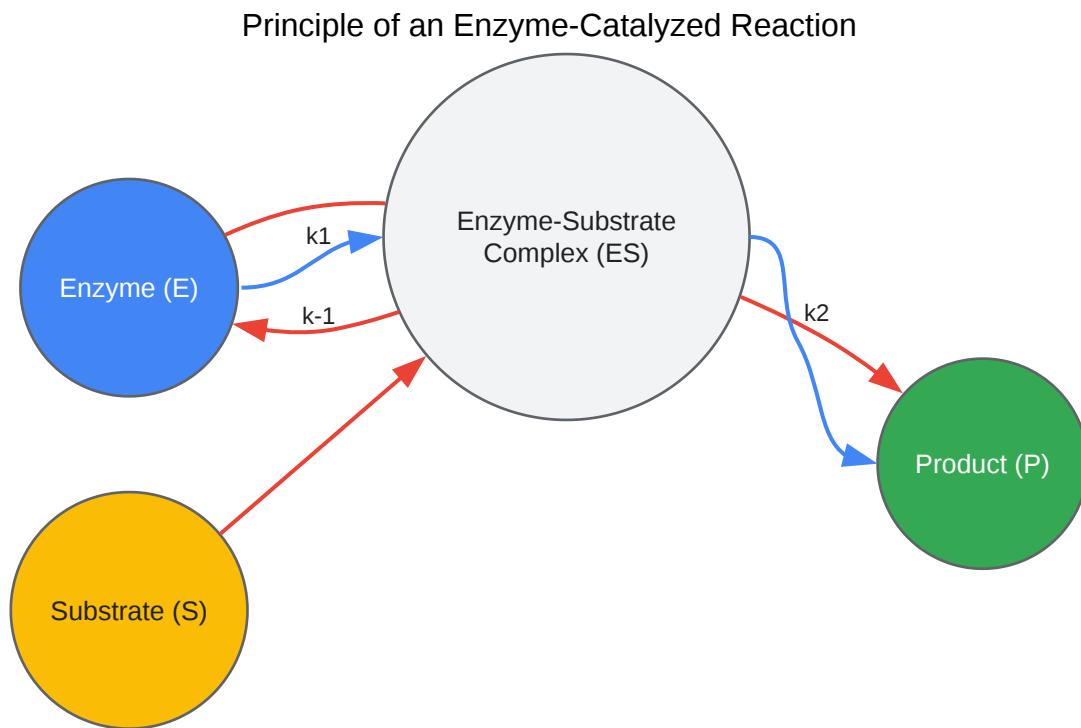
Experimental Protocol

- Preparation of DIPSO Assay Buffer (100 mM DIPSO, 1 mM MgCl₂, pH 7.6):
 - To prepare 10 ml of assay buffer, mix 1 ml of 1 M DIPSO stock solution (pH 7.6) with 10 µl of 1 M MgCl₂ stock solution.
 - Add purified water to a final volume of 10 ml.
 - Verify the pH and adjust if necessary.
- Preparation of Working pNPP Substrate Solution:
 - Prepare a 10 mM solution of pNPP in the DIPSO assay buffer. This solution should be prepared fresh before each experiment.


- Enzyme Reaction Setup:
 - In a 96-well microplate, add 50 µl of the sample containing alkaline phosphatase.
 - Include a blank control for each sample containing 50 µl of the sample buffer without the enzyme.
 - Pre-incubate the plate at 37°C for 5 minutes to bring all components to the reaction temperature.
- Initiation of the Enzymatic Reaction:
 - To each well, add 50 µl of the pre-warmed 10 mM pNPP substrate solution to start the reaction.
 - Mix the contents of the wells gently by tapping the plate.
- Incubation:
 - Incubate the plate at 37°C for a suitable time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
- Termination of the Reaction:
 - Stop the reaction by adding 50 µl of 3 M NaOH to each well.^[6] The addition of NaOH also enhances the yellow color of the p-nitrophenol product.
- Measurement of Absorbance:
 - Measure the absorbance of each well at 405 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank control from the absorbance of the corresponding sample wells.
 - The concentration of the p-nitrophenol produced can be calculated using a standard curve of known p-nitrophenol concentrations.

- The enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 μ mole of substrate per minute under the specified conditions.

Visualizations


Below is a diagram illustrating the general workflow for conducting an enzyme kinetics assay.

General Workflow for an Enzyme Kinetics Assay

[Click to download full resolution via product page](#)

Caption: General workflow for an enzyme kinetics assay.

The following diagram illustrates the basic principle of a typical enzyme-catalyzed reaction, which forms the basis of enzyme kinetics studies.

[Click to download full resolution via product page](#)

Caption: Principle of an enzyme-catalyzed reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alkaline Phosphatase Activity Assay [bio-protocol.org]
- 2. What are the characteristics of DIPSO raw materials for biological buffering agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 3. DIPSO | 68399-80-4 [amp.chemicalbook.com]
- 4. atlas-medical.com [atlas-medical.com]

- 5. Alkaline phosphatase assay [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes: The Use of DIPSO in Enzyme Kinetics Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1221597#applications-of-dipso-in-enzyme-kinetics-assays>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com